3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a triazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azides and alkynes.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazole or pyridine rings.
Reduction: Reduction reactions could target the bromo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromo or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, affecting their function. The triazole ring, for example, is known to interact with metal ions and proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Triazol-4-yl)pyridine: Lacks the bromo and trifluoromethyl groups.
3-Bromo-6-(trifluoromethyl)pyridine: Lacks the triazole ring.
2-(1H-1,2,3-Triazol-4-yl)-6-(trifluoromethyl)pyridine: Lacks the bromo group.
Uniqueness
The presence of both the triazole ring and the trifluoromethyl group in 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
CAS No. |
1211583-90-2 |
---|---|
Molecular Formula |
C8H4BrF3N4 |
Molecular Weight |
293.04 g/mol |
IUPAC Name |
3-bromo-2-(2H-triazol-4-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)14-7(4)5-3-13-16-15-5/h1-3H,(H,13,15,16) |
InChI Key |
NGSLIDSFHTUDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C2=NNN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.